molecular formula C11H11N5S B7582900 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine

5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine

Cat. No. B7582900
M. Wt: 245.31 g/mol
InChI Key: UAXPEWKAERVGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine, also known as MTRIM, is a novel compound that has recently gained attention in the scientific community for its potential applications in the field of medicine. MTRIM is a heterocyclic compound that contains both imidazole and pyridine rings, and it has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine is not fully understood, but it is thought to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to induce apoptosis (cell death) in cancer cells and to inhibit the growth of tumors in animal models. 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been shown to have low toxicity and to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine in lab experiments is its potent biological activity. 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been found to exhibit activity at low concentrations, making it a promising compound for further research. However, one limitation of using 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine in lab experiments is its relatively new status as a research compound. More studies are needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been found to have neuroprotective effects and to improve cognitive function in animal models. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been shown to enhance the activity of certain chemotherapy drugs and to overcome drug resistance in cancer cells. Finally, more studies are needed to fully understand the safety and efficacy of 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine in humans, and to identify any potential side effects or drug interactions.

Synthesis Methods

5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine can be synthesized using a variety of methods, including the reaction of 2-bromo-5-methylpyridine with sodium azide followed by the addition of thiourea. Another method involves the reaction of 5-methyl-2-nitropyridine with sodium azide and thiourea. Both methods result in the formation of 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine with high yields.

Scientific Research Applications

5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory and anti-tumor activities, and it has also been shown to have antibacterial and antifungal properties. 5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

5-methyl-2-(2H-triazol-4-ylsulfanylmethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c1-8-3-2-4-10-13-9(6-16(8)10)7-17-11-5-12-15-14-11/h2-6H,7H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXPEWKAERVGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CSC3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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